molecular formula C11H12F2N2O B14907897 3,5-Difluoro-4-((1-methoxypropan-2-yl)amino)benzonitrile

3,5-Difluoro-4-((1-methoxypropan-2-yl)amino)benzonitrile

Cat. No.: B14907897
M. Wt: 226.22 g/mol
InChI Key: DOSHHCYOWKNROX-UHFFFAOYSA-N
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Description

3,5-Difluoro-4-((1-methoxypropan-2-yl)amino)benzonitrile is a chemical compound with the molecular formula C11H12F2N2O. This compound is characterized by the presence of two fluorine atoms, a methoxy group, and an amino group attached to a benzonitrile core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Difluoro-4-((1-methoxypropan-2-yl)amino)benzonitrile typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 3,5-difluorobenzonitrile with 1-methoxypropan-2-amine under specific conditions to form the desired product . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

3,5-Difluoro-4-((1-methoxypropan-2-yl)amino)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzonitriles, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

3,5-Difluoro-4-((1-methoxypropan-2-yl)amino)benzonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3,5-Difluoro-4-((1-methoxypropan-2-yl)amino)benzonitrile exerts its effects involves interactions with specific molecular targets. The fluorine atoms enhance the compound’s stability and reactivity, while the amino group can form hydrogen bonds with target molecules. These interactions can influence various biochemical pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Difluoro-4-((1-methoxypropan-2-yl)amino)benzonitrile is unique due to the presence of both methoxy and amino groups, which confer distinct chemical properties and reactivity compared to similar compounds. This makes it a valuable compound for various research applications .

Properties

Molecular Formula

C11H12F2N2O

Molecular Weight

226.22 g/mol

IUPAC Name

3,5-difluoro-4-(1-methoxypropan-2-ylamino)benzonitrile

InChI

InChI=1S/C11H12F2N2O/c1-7(6-16-2)15-11-9(12)3-8(5-14)4-10(11)13/h3-4,7,15H,6H2,1-2H3

InChI Key

DOSHHCYOWKNROX-UHFFFAOYSA-N

Canonical SMILES

CC(COC)NC1=C(C=C(C=C1F)C#N)F

Origin of Product

United States

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